4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate

Description

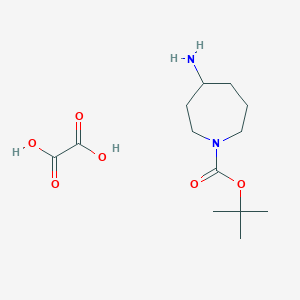

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is a seven-membered azepane ring derivative functionalized with an amino group at position 4 and a tert-butyl ester at position 1. The oxalate counterion enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its structural uniqueness lies in the azepane scaffold, which offers distinct conformational flexibility compared to smaller heterocycles like piperidine (six-membered) or pyrrolidine (five-membered) .

Properties

IUPAC Name |

tert-butyl 4-aminoazepane-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13;3-1(4)2(5)6/h9H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSSUOMIHJTQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

- The synthesis often starts from azepane-1-carboxylic acid or its derivatives.

- Protection of the carboxyl group is achieved using tert-butyl chloroformate or related reagents to form the tert-butyl ester.

- Amination at the 4-position can be introduced via nucleophilic substitution or reductive amination methods.

Protection of Carboxylic Acid as tert-Butyl Ester

The tert-butyl ester is commonly introduced by reacting the free acid with tert-butyl chloroformate or isobutylene in the presence of an acid catalyst or base. This step is crucial to prevent side reactions during subsequent amination and salt formation.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Azepane-1-carboxylic acid + tert-butyl chloroformate | Esterification (tert-butyl ester formation) | Mild base such as triethylamine used to scavenge HCl |

| 2 | Solvent: Dichloromethane or similar | Medium for reaction | Low temperature to avoid side reactions |

Introduction of the 4-Amino Group

- Reductive amination is a preferred method, where a 4-keto or 4-aldehyde azepane intermediate is reacted with ammonia or an amine source followed by reduction.

- Alternatively, nucleophilic substitution on a 4-halo azepane derivative with ammonia or azide followed by reduction can be employed.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 3 | 4-Keto-azepane ester + NH3 + reducing agent (e.g., NaBH3CN) | Reductive amination | Selective for amine introduction |

| 4 | 4-Halo-azepane ester + NH3 (or NaN3) + reduction | Nucleophilic substitution + reduction | Azide route requires careful handling |

Formation of Oxalate Salt

- The final step involves converting the free amine into the oxalate salt by treatment with oxalic acid in an appropriate solvent.

- This salt formation improves the compound's crystallinity and stability for storage and further use.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 5 | 4-Amino-azepane-1-carboxylic acid tert-butyl ester + oxalic acid | Salt formation (oxalate salt) | Typically performed in ethanol or water |

Representative Synthetic Route Summary

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Azepane-1-carboxylic acid tert-butyl ester | tert-Butyl chloroformate, base, DCM, 0–25°C | 85–90 | Esterification step |

| 2 | 4-Keto-azepane tert-butyl ester | Selective oxidation (e.g., PCC or TEMPO-mediated) | 70–80 | Oxidation to keto intermediate |

| 3 | 4-Amino-azepane tert-butyl ester | NH3, NaBH3CN, MeOH, room temp | 75–85 | Reductive amination |

| 4 | 4-Amino-azepane tert-butyl ester oxalate salt | Oxalic acid, ethanol, reflux or room temp | 90–95 | Salt formation |

Research Findings and Optimization Notes

- Oxidation Step : Modern methods utilize organocatalysts such as TEMPO derivatives for mild and selective oxidation of secondary alcohols to ketones, improving yield and minimizing by-products.

- Reductive Amination : Sodium cyanoborohydride is preferred for its selectivity and mildness, avoiding over-reduction or side reactions.

- Salt Formation : Oxalate salts are favored for their improved crystallinity and stability over other acid salts like hydrochlorides or sulfates.

- Process scalability has been demonstrated with consistent yields and purity, making the route suitable for pilot and industrial scale synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Esterification | tert-Butyl ester formation | tert-Butyl chloroformate, base | High yield, stable intermediate | Control of reaction conditions |

| Oxidation | Selective oxidation to keto | TEMPO or PCC | Mild, selective | Avoid overoxidation |

| Amination | Reductive amination or substitution | NH3, NaBH3CN | High selectivity, good yield | Handling of reagents |

| Salt Formation | Acid-base reaction | Oxalic acid | Improved stability and purity | Solvent choice affects crystallinity |

Chemical Reactions Analysis

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Drug Development

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate has been studied for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug design.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are being explored as therapeutic agents for various cancers, including breast and lung cancer .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Case Study: Neuroprotective Effects

Studies have indicated that modifications of azepane derivatives can yield compounds with neuroprotective effects, potentially useful in conditions like Alzheimer's disease and Parkinson's disease .

Synthesis of Peptide Mimics

The presence of an amino group in the azepane ring makes this compound suitable for synthesizing peptide mimics. These mimics can be utilized to study protein interactions and develop new therapeutic agents.

Case Study: Peptide Mimic Synthesis

Research has successfully employed azepane derivatives to create peptide mimics that inhibit protein-protein interactions critical in disease pathways, providing insights into novel therapeutic strategies .

Data Tables

Mechanism of Action

The mechanism by which 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate exerts its effects involves interactions with specific molecular targets and pathways. The azepane ring and amino group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues: Piperidine Derivatives

4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate (CAS 1187928-30-8)

- Structure : Six-membered piperidine ring with a methyl group at position 3 and a tert-butyl ester at position 1.

- Key Differences: Ring Size: Smaller piperidine ring increases ring strain but enhances rigidity compared to azepane.

- Applications : Likely used in drug intermediates where compact structures are preferred .

3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester oxalate (CAS 796062-33-4)

- Structure : Piperidine with diethoxy groups at position 4 and an oxalate counterion.

- Key Differences :

- Lipophilicity : Ethoxy groups increase lipophilicity, improving membrane permeability.

- Electronic Effects : Ether functionalities may stabilize the molecule via hydrogen bonding.

- Applications : Suitable for hydrophobic environments in medicinal chemistry .

Azepane Derivatives

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate (CAS 1223748-50-2)

- Structure: Azepane with a 2-methoxyethylamino substituent at position 3.

- Key Differences: Amino Group Modification: The methoxyethyl side chain enhances solubility in polar solvents but may reduce nucleophilicity of the amine. Counterion Absence: Lacks oxalate, suggesting differences in acidity or salt stability.

- Applications: Potential use in peptide mimetics or as a ligand in catalysis .

Cyclopentane and Polymer-Based Analogs

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Structure: Cyclopentane ring with aminomethyl and ethyl groups.

- Key Differences :

Polymer Films with tert-Butyl Esters

- Thermal Stability : Activation energies for thermal decomposition of tert-butyl esters in polymers (116–125 kJ/mol) suggest similar stability trends in small molecules.

- Functionalization : Thermal cleavage releases carboxylic acids, relevant for controlled-release applications .

Table 1: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight | Ring Size | Key Substituents | Counterion | Hazard Class |

|---|---|---|---|---|---|---|

| 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate | Not Provided | ~306 (estimated) | 7-membered | 4-Amino, tert-butyl ester | Oxalate | Data Not Available |

| 4-Amino-3-methyl-piperidine-1-carboxylate | 1187928-30-8 | ~300 (estimated) | 6-membered | 3-Methyl, tert-butyl ester | Oxalate | Not Classified |

| 3-Amino-4,4-diethoxypiperidine-1-carboxylate | 796062-33-4 | 288 | 6-membered | 4,4-Diethoxy, tert-butyl ester | Oxalate | Not Classified |

| tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate | 1223748-50-2 | 272.38 | 7-membered | 4-(2-Methoxyethylamino) | None | IRRITANT |

Biological Activity

4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO (CAS No. 1187927-32-7). It consists of an azepane ring, an amino group, and a carboxylic acid moiety protected by a tert-butyl ester, along with an oxalate salt formation. This structure may influence its solubility, stability, and interaction with biological targets.

The biological activity of 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the azepane ring may engage in π-π interactions, enhancing binding affinity to specific targets. This multi-faceted interaction profile suggests potential efficacy in modulating biological pathways.

Enzyme Inhibition

Research indicates that derivatives of azepane compounds can act as inhibitors of various enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. The I values for these inhibitors vary significantly, highlighting the importance of structural modifications on biological activity .

| Compound | I (µM) |

|---|---|

| 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate | TBD |

| Hydroxamic Acid Derivative | 0.011 |

| Proline Derivative | 0.07 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies suggest that azepane derivatives may exhibit antibacterial activity against specific strains, although comprehensive data on 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is limited. Further investigations are required to elucidate its spectrum of activity and efficacy compared to established antibiotics.

Case Studies

- Cardiovascular Research : In a study examining the effects of azepane derivatives on cardiovascular health, compounds similar to 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate were found to lower blood pressure in hypertensive models when administered orally at doses of 10 mg/kg. This suggests potential therapeutic applications in managing hypertension.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of azepane derivatives in models of neurodegeneration. The compounds demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models.

Q & A

Q. How can in situ spectroscopic methods monitor real-time Boc deprotection kinetics?

- Methodology : Use ReactIR with a flow cell to track carbonyl (C=O) band shifts (1650–1800 cm⁻¹) during acidolysis. Fit time-resolved data to first-order kinetic models and correlate with Hammett acidity parameters .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting spectral data with orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .

- Safety Integration : Embed hazard codes (e.g., H304, H373) into risk assessments for experimental protocols .

- Scale-Up Considerations : Use CRDC subclass RDF2050108 (process control and simulation) to design continuous-flow reactors for improved heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.